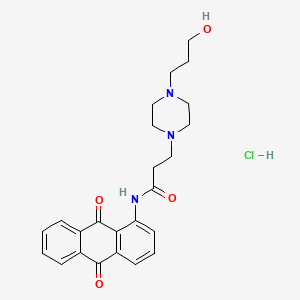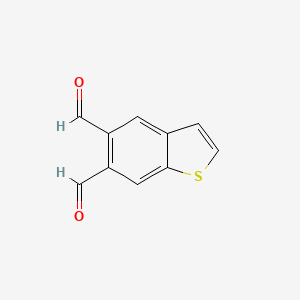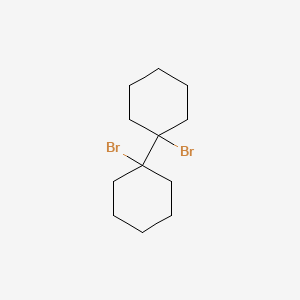
1,1'-Dibromo-1,1'-bi(cyclohexane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dibromo-1,1’-bicyclohexane is an organic compound characterized by the presence of two bromine atoms attached to a bicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Dibromo-1,1’-bicyclohexane can be synthesized through the bromination of bicyclohexane. The process typically involves the use of bromine (Br2) as the brominating agent. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the bicyclohexane structure. The reaction can be represented as follows:
Bicyclohexane+Br2→1,1’-Dibromo-1,1’-bicyclohexane
Industrial Production Methods
In an industrial setting, the production of 1,1’-Dibromo-1,1’-bicyclohexane may involve the use of large-scale bromination reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of bromine, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1’-Dibromo-1,1’-bicyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Elimination: Reagents such as sodium ethoxide (NaOEt) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution: Formation of substituted bicyclohexane derivatives.
Elimination: Formation of bicyclohexene.
Oxidation: Formation of dibromo-cyclohexanone.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
1,1’-Dibromo-1,1’-bicyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Dibromo-1,1’-bicyclohexane involves its interaction with molecular targets through its bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include the inhibition of enzyme activity or the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,1’-Dichloro-1,1’-bicyclohexane: Similar structure but with chlorine atoms instead of bromine.
1,1’-Diiodo-1,1’-bicyclohexane: Similar structure but with iodine atoms instead of bromine.
1,1’-Bicyclohexyl: Lacks halogen atoms, making it less reactive.
Uniqueness
1,1’-Dibromo-1,1’-bicyclohexane is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential applications compared to its chloro and iodo analogs. The bromine atoms enhance the compound’s ability to participate in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
112928-28-6 |
|---|---|
Molecular Formula |
C12H20Br2 |
Molecular Weight |
324.09 g/mol |
IUPAC Name |
1-bromo-1-(1-bromocyclohexyl)cyclohexane |
InChI |
InChI=1S/C12H20Br2/c13-11(7-3-1-4-8-11)12(14)9-5-2-6-10-12/h1-10H2 |
InChI Key |
ZPAMCRQKFVUWBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2(CCCCC2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




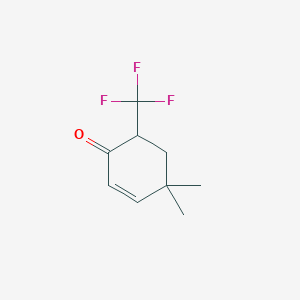
![2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan](/img/structure/B14314697.png)
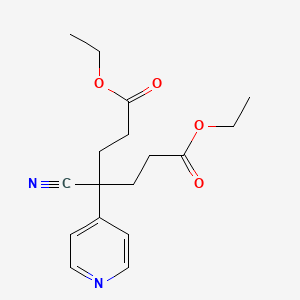
![[Di(propan-2-yl)amino]-methoxyphosphinate](/img/structure/B14314714.png)
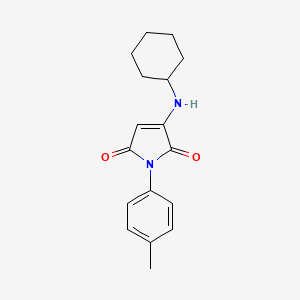
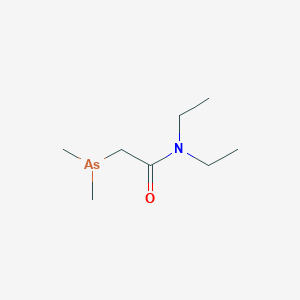
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)
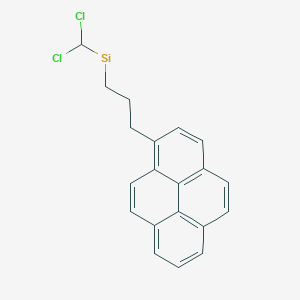
![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)
![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)
